1-Bromo-2-chloroethane-d4 chemical properties
1-Bromo-2-chloroethane-d4 chemical properties
An In-depth Technical Guide to 1-Bromo-2-chloroethane-d4: Properties, Reactivity, and Applications
Introduction
1-Bromo-2-chloroethane-d4 (BCE-d4) is the deuterated isotopologue of 1-bromo-2-chloroethane, a versatile bifunctional haloalkane. The replacement of four protium atoms with deuterium imparts unique properties to the molecule, making it an invaluable tool for researchers, particularly in the fields of drug metabolism, mechanistic toxicology, and advanced analytical chemistry. While its non-deuterated counterpart is primarily used as a synthetic building block, the strategic incorporation of deuterium atoms allows BCE-d4 to serve as a sophisticated probe for elucidating complex biological and chemical processes.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical properties, reactivity, applications, and safety considerations for 1-Bromo-2-chloroethane-d4. Moving beyond a simple data sheet, this document offers insights into the causality behind its chemical behavior and the practical application of this knowledge in a laboratory setting.
Part 1: Physicochemical and Spectroscopic Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. This section details the identity, physical characteristics, and spectroscopic signature of BCE-d4.
Section 1.1: Core Chemical Identity
The essential identifiers for 1-Bromo-2-chloroethane-d4 are summarized below. The structure consists of a two-carbon ethane backbone where the carbon atoms are fully deuterated. One carbon is bonded to a bromine atom, and the other to a chlorine atom.
| Property | Value | Source |
| IUPAC Name | 1-bromo-2-chloro-1,1,2,2-tetradeuterioethane | [1] |
| CAS Number | 1219795-52-4 | [2] |
| Molecular Formula | C₂D₄BrCl | [1] |
| Molecular Weight | 147.43 g/mol | [1][2] |
| Canonical SMILES | C(C(Br)([2H])[2H])(Cl)([2H])[2H] | [1] |
| InChI Key | IBYHHJPAARCAIE-LNLMKGTHSA-N | [2] |
Section 1.2: Physical Properties
The physical properties of BCE-d4 are very similar to its non-deuterated analogue. Deuterated compounds typically exhibit slightly higher boiling points and densities due to the increased molecular mass.
| Property | Value (for non-deuterated analogue) | Reference |
| Appearance | Colorless liquid | [3][4] |
| Odor | Sweet, chloroform-like | [3][4] |
| Boiling Point | 106-108 °C | [5][6] |
| Melting Point | -18 to -14 °C | [6] |
| Density | ~1.723 g/mL at 25 °C | [6] |
| Solubility | Slightly soluble in water (7 g/L at 20 °C); soluble in ethanol, ether, chloroform. | [6][7] |
Section 1.3: Spectroscopic Characterization
Spectroscopy provides an unambiguous fingerprint of a molecule. For BCE-d4, the spectra are defined by the presence of deuterium and the two different halogen atoms.
The mass spectrum of BCE-d4 is highly characteristic. The primary diagnostic feature is the molecular ion (M⁺) cluster, which is shifted by 4 mass units compared to the non-deuterated compound. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) results in a distinctive isotopic pattern.
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Expertise & Experience: When analyzing the mass spectrum, the key is to look for the M, M+2, and M+4 peaks. For the non-deuterated C₂H₄BrCl, the most prominent molecular ion peaks appear at m/z 142, 144, and 146.[8] For BCE-d4 (C₂D₄BrCl), this cluster is expected to appear at m/z 146, 148, and 150 . The relative intensities of these peaks provide definitive confirmation of the presence of one bromine and one chlorine atom. Fragmentation will primarily involve the cleavage of the C-Br and C-Cl bonds, which are weaker than the C-C and C-D bonds.[8]
NMR spectroscopy is fundamental for confirming the isotopic labeling of the molecule.
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¹H NMR: The proton NMR spectrum is expected to be essentially silent, showing only trace peaks from any residual, non-deuterated impurity. This property is highly advantageous, as BCE-d4 can be used as a "clean" solvent or internal standard without introducing interfering signals into the ¹H NMR spectrum of a sample.
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¹³C NMR: The carbon-13 NMR spectrum provides direct evidence of the carbon skeleton and the success of deuteration.
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Causality: Two distinct signals are observed, corresponding to the two non-equivalent carbon atoms: -CD₂Br and -CD₂Cl.[9] The carbon bonded to the more electronegative chlorine atom (-CD₂Cl) is more deshielded and will appear further downfield (at a higher ppm value) compared to the carbon bonded to bromine (-CD₂Br).[9] A key feature in the ¹³C NMR spectrum of BCE-d4 is the splitting of each carbon signal into a multiplet (typically a quintet) due to coupling with the two attached deuterium atoms (spin I=1), a phenomenon known as C-D coupling. This confirms the location of the deuterium labels.
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²H NMR: Deuterium NMR can be used as a direct method to confirm the presence and location of the deuterium atoms, which would show two distinct signals corresponding to the two different chemical environments (-CD₂Br and -CD₂Cl).
Part 2: Chemical Reactivity and Synthesis
Section 2.1: Principles of Reactivity
1-Bromo-2-chloroethane-d4 is a bifunctional electrophile, making it a valuable alkylating agent in organic synthesis. The key to its utility lies in the differential reactivity of the carbon-halogen bonds.
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Expertise & Experience: The bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻). This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning Br⁻ is a weaker, more stable base. Consequently, nucleophilic substitution reactions (like Sₙ2) occur preferentially at the carbon atom bonded to bromine.[10] This allows for the sequential and selective introduction of two different nucleophiles, a powerful strategy in multi-step synthesis.
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